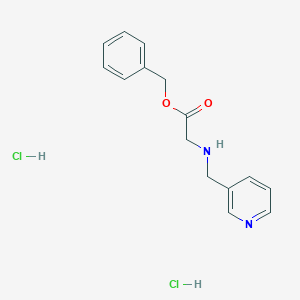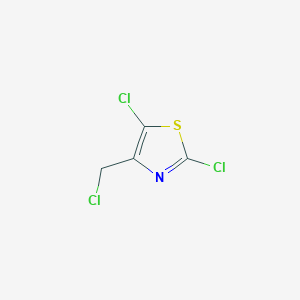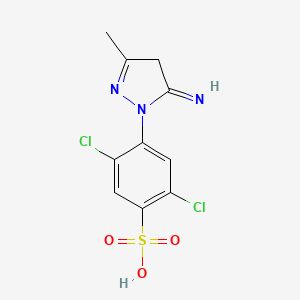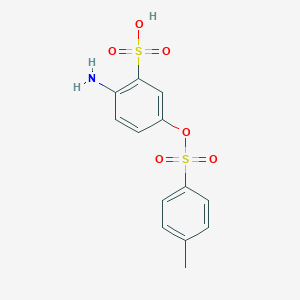![molecular formula C12H24N4O2S2 B8044482 2-[4-(dimethylamino)butan-2-yl-methylamino]-N,4-dimethyl-1,3-thiazole-5-sulfonamide](/img/structure/B8044482.png)
2-[4-(dimethylamino)butan-2-yl-methylamino]-N,4-dimethyl-1,3-thiazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “2-[4-(dimethylamino)butan-2-yl-methylamino]-N,4-dimethyl-1,3-thiazole-5-sulfonamide” is a chemical entity listed in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered attention due to its distinctive chemical structure and reactivity, making it a subject of interest for researchers in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “2-[4-(dimethylamino)butan-2-yl-methylamino]-N,4-dimethyl-1,3-thiazole-5-sulfonamide” involves specific reaction conditions and reagents. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation followed by further reaction with [additional reagents] under [controlled conditions].
Step 3: Final purification and isolation of the compound using techniques such as chromatography or recrystallization.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” may involve large-scale reactors and optimized reaction conditions to ensure high yield and cost-effectiveness. The process typically includes:
Bulk synthesis: Utilizing large quantities of starting materials and reagents.
Optimization: Fine-tuning reaction parameters such as temperature, pressure, and pH.
Purification: Employing industrial-scale purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Compound “2-[4-(dimethylamino)butan-2-yl-methylamino]-N,4-dimethyl-1,3-thiazole-5-sulfonamide” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to yield reduced forms.
Substitution: Replacement of specific functional groups with other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Typical reducing agents are sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles are used under conditions like elevated temperatures or the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield [specific oxidized product], while reduction may produce [specific reduced product].
Scientific Research Applications
Compound “2-[4-(dimethylamino)butan-2-yl-methylamino]-N,4-dimethyl-1,3-thiazole-5-sulfonamide” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating specific diseases or conditions.
Industry: Utilized in the production of specialized materials or chemicals.
Mechanism of Action
The mechanism of action of compound “2-[4-(dimethylamino)butan-2-yl-methylamino]-N,4-dimethyl-1,3-thiazole-5-sulfonamide” involves its interaction with specific molecular targets and pathways. It may exert its effects by:
Binding to receptors: Interacting with specific receptors on cell surfaces or within cells.
Modulating enzyme activity: Inhibiting or activating enzymes involved in critical biochemical pathways.
Altering gene expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Compound A: Shares structural similarities but differs in [specific aspect].
Compound B: Exhibits similar reactivity but has distinct applications.
Compound C: Comparable in terms of [specific property] but unique in [another aspect].
Uniqueness: Compound “2-[4-(dimethylamino)butan-2-yl-methylamino]-N,4-dimethyl-1,3-thiazole-5-sulfonamide” stands out due to its unique combination of properties, making it particularly valuable for [specific application or research area]
Properties
IUPAC Name |
2-[4-(dimethylamino)butan-2-yl-methylamino]-N,4-dimethyl-1,3-thiazole-5-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N4O2S2/c1-9(7-8-15(4)5)16(6)12-14-10(2)11(19-12)20(17,18)13-3/h9,13H,7-8H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQJAKPOBRSHGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N(C)C(C)CCN(C)C)S(=O)(=O)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)N(C)C(C)CCN(C)C)S(=O)(=O)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Methyl-3,5-dihydro-[1,3]thiazolo[4,5-f][1,3]benzothiazole-2,6-dithione](/img/structure/B8044410.png)


![N-[2,4-dichloro-5-[(2-methylquinolin-8-yl)oxymethyl]phenyl]acetamide](/img/structure/B8044427.png)


![Benzyl 2-[carbonochloridoyl(methyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B8044464.png)
![N-methyl-N-[4-methyl-5-(phenylcarbamoyl)-1,3-thiazol-2-yl]carbamoyl chloride](/img/structure/B8044469.png)
![tert-butyl N-[3-[[5-(dimethylsulfamoyl)-4-methyl-1,3-thiazol-2-yl]amino]propyl]carbamate](/img/structure/B8044476.png)


![N-[4-(4-acetamido-5-chloro-2-methoxyphenyl)-2-chloro-5-methoxyphenyl]acetamide](/img/structure/B8044494.png)

![1-[2-[2-(2-Methoxyethoxy)ethoxy]ethyl]-2-phenylindole](/img/structure/B8044513.png)
